molecular formula C5H5BrN2 B146057 4-Bromo-2-methylpyrimidine CAS No. 1114560-76-7

4-Bromo-2-methylpyrimidine

Cat. No.: B146057
CAS No.: 1114560-76-7
M. Wt: 173.01 g/mol
InChI Key: OJPQVYZLQGRFSO-UHFFFAOYSA-N
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Description

4-Bromo-2-methylpyrimidine is an aromatic heterocyclic compound that contains a bromine atom and a methyl group attached to a pyrimidine ring. Pyrimidines are a class of organic compounds with a six-membered ring structure containing two nitrogen atoms at positions 1 and 3. This compound is of significant interest due to its applications in various fields, including organic synthesis, pharmaceuticals, and agrochemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Bromo-2-methylpyrimidine can be synthesized through several methods. One common approach involves the bromination of 2-methylpyrimidine. The reaction typically uses bromine as the brominating agent in the presence of a suitable solvent such as acetic acid. The reaction is carried out under controlled temperature conditions to ensure selective bromination at the desired position on the pyrimidine ring.

Industrial Production Methods: In industrial settings, the synthesis of this compound may involve more efficient and scalable methods. These methods often utilize continuous flow reactors and optimized reaction conditions to achieve high yields and purity. The use of catalysts and advanced purification techniques further enhances the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-2-methylpyrimidine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, through nucleophilic substitution reactions.

    Oxidation and Reduction Reactions: The methyl group can be oxidized to form corresponding aldehydes or carboxylic acids. Reduction reactions can also modify the pyrimidine ring.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura and Heck reactions, to form more complex structures.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium amide or thiolates in polar solvents like dimethylformamide.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Coupling Reactions: Palladium catalysts and bases like potassium carbonate in solvents such as tetrahydrofuran.

Major Products:

  • Substituted pyrimidines with various functional groups.
  • Oxidized derivatives like pyrimidine carboxylic acids.
  • Coupled products with extended aromatic systems.

Scientific Research Applications

4-Bromo-2-methylpyrimidine has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds. It is used in the development of new materials and catalysts.

    Biology: The compound is utilized in the study of enzyme inhibitors and receptor ligands. It is also used in the synthesis of nucleoside analogs for genetic research.

    Medicine: this compound derivatives are investigated for their potential as antiviral, antibacterial, and anticancer agents. They are also explored for their anti-inflammatory properties.

    Industry: The compound is used in the production of agrochemicals, dyes, and pharmaceuticals. It is also employed in the development of new polymers and materials with specific properties.

Comparison with Similar Compounds

    2-Bromo-4-methylpyrimidine: Similar structure but with different substitution pattern.

    4-Chloro-2-methylpyrimidine: Chlorine atom instead of bromine, leading to different reactivity.

    4-Bromo-2,6-dimethylpyrimidine: Additional methyl group, affecting steric and electronic properties.

Uniqueness: 4-Bromo-2-methylpyrimidine is unique due to its specific substitution pattern, which imparts distinct reactivity and properties. The presence of the bromine atom allows for versatile functionalization through substitution reactions, while the methyl group influences the compound’s electronic characteristics and steric profile. These features make it a valuable intermediate in the synthesis of a wide range of biologically active molecules and advanced materials.

Properties

IUPAC Name

4-bromo-2-methylpyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5BrN2/c1-4-7-3-2-5(6)8-4/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJPQVYZLQGRFSO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CC(=N1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20625618
Record name 4-Bromo-2-methylpyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20625618
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1114560-76-7
Record name 4-Bromo-2-methylpyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20625618
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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